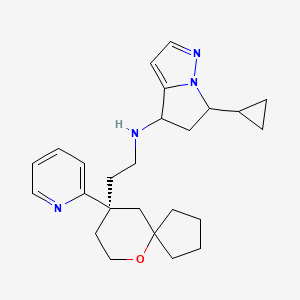
|I opioid receptor agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
|I opioid receptor agonist 2 is a synthetic compound that selectively targets the mu-opioid receptor, one of the primary receptors involved in pain modulation and analgesia. This compound is part of a broader class of opioid receptor agonists, which are crucial in the development of pain management therapies. The mu-opioid receptor is a G-protein-coupled receptor that, when activated, can produce significant analgesic effects, making this compound a valuable compound in both clinical and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of |I opioid receptor agonist 2 typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the core structure: This step involves the construction of the central scaffold of the molecule through a series of organic reactions such as alkylation, acylation, or cyclization.
Functional group modifications: Subsequent steps involve the introduction of various functional groups that are essential for the compound’s activity. This can include hydroxylation, amination, or esterification reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch processing: Large-scale reactors are used to carry out the synthesis in batches, with careful control of temperature, pressure, and reaction time.
Continuous flow synthesis: For more efficient production, continuous flow reactors may be employed, allowing for the constant input of reactants and output of products, reducing downtime and increasing throughput.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product, including analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Chemical Reactions Analysis
Types of Reactions
|I opioid receptor agonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Scientific Research Applications
|I opioid receptor agonist 2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the structure-activity relationships of opioid receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding kinetics.
Medicine: Explored as a potential therapeutic agent for pain management, with studies focusing on its efficacy and safety profile.
Industry: Utilized in the development of new analgesic drugs and in the formulation of pain relief medications.
Mechanism of Action
|I opioid receptor agonist 2 exerts its effects by binding to the mu-opioid receptor, a G-protein-coupled receptor located primarily in the central nervous system. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including:
Inhibition of adenylate cyclase: This reduces the production of cyclic adenosine monophosphate (cAMP), leading to decreased neuronal excitability.
Activation of potassium channels: This results in hyperpolarization of the neuron, reducing the likelihood of action potential generation.
Inhibition of calcium channels: This decreases neurotransmitter release, further contributing to analgesic effects.
Comparison with Similar Compounds
|I opioid receptor agonist 2 can be compared with other mu-opioid receptor agonists such as morphine, fentanyl, and oxycodone. While all these compounds share a common mechanism of action, this compound may offer unique advantages in terms of:
Selectivity: Higher selectivity for the mu-opioid receptor, potentially reducing side effects associated with off-target activity.
Potency: Greater potency, allowing for lower doses to achieve the desired analgesic effect.
Pharmacokinetics: Improved pharmacokinetic profile, with longer duration of action and better bioavailability.
List of Similar Compounds
- Morphine
- Fentanyl
- Oxycodone
- Hydromorphone
- Methadone
Properties
Molecular Formula |
C25H34N4O |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
6-cyclopropyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |
InChI |
InChI=1S/C25H34N4O/c1-4-13-27-23(5-1)24(12-16-30-25(18-24)9-2-3-10-25)11-15-26-20-17-22(19-6-7-19)29-21(20)8-14-28-29/h1,4-5,8,13-14,19-20,22,26H,2-3,6-7,9-12,15-18H2/t20?,22?,24-/m1/s1 |
InChI Key |
XTEAIYDSUHOQIW-LLAFXHEGSA-N |
Isomeric SMILES |
C1CCC2(C1)C[C@](CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















